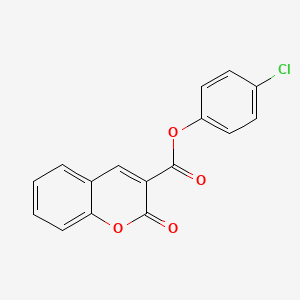

4-chlorophenyl 2-oxo-2H-chromene-3-carboxylate

Description

Properties

IUPAC Name |

(4-chlorophenyl) 2-oxochromene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9ClO4/c17-11-5-7-12(8-6-11)20-15(18)13-9-10-3-1-2-4-14(10)21-16(13)19/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVBMTVARFXOPPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)OC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chlorophenyl 2-oxo-2H-chromene-3-carboxylate typically involves the reaction of 4-chlorophenol with 2-oxo-2H-chromene-3-carboxylic acid. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-chlorophenyl 2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in an alcoholic medium.

Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine in an appropriate solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative .

Scientific Research Applications

Medicinal Chemistry

-

Anticancer Activity :

- Research indicates that 4-chlorophenyl 2-oxo-2H-chromene-3-carboxylate exhibits potential anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines, demonstrating its effectiveness against various types of cancer. For instance, derivatives of this compound have been tested against multiple cancer cell lines, revealing significant cytotoxicity and apoptotic effects .

-

Anti-inflammatory Properties :

- The compound has also been studied for its anti-inflammatory effects. It has been shown to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COX), which are critical targets for anti-inflammatory drugs .

- Antiviral Activity :

Biological Research

- Biochemical Interactions :

- Synthesis of Novel Derivatives :

Industrial Applications

-

Dyes and Pigments :

- Beyond medicinal applications, 4-chlorophenyl 2-oxo-2H-chromene-3-carboxylate is utilized in the production of dyes and pigments due to its vibrant color properties and stability .

- Chemical Synthesis :

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant cytotoxicity in breast cancer cell lines with IC50 values below 10 µM. |

| Study B | Anti-inflammatory Effects | Inhibited COX enzymes by over 70%, indicating strong anti-inflammatory potential. |

| Study C | Antiviral Properties | Showed promising activity against HIV-1 integrase with an IC50 value of 15 µM. |

Mechanism of Action

The mechanism of action of 4-chlorophenyl 2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Effects on Molecular Geometry

The dihedral angle between the coumarin ring and the aryl substituent is a critical parameter affecting molecular conformation and intermolecular interactions. Key comparisons include:

Key Observations:

Supramolecular Interactions and Crystal Packing

Supramolecular interactions, particularly C–H⋯O hydrogen bonds and C–H⋯π contacts, govern crystal packing and material properties:

- 4-Chlorophenyl derivative : Forms zig-zag chains via C–H⋯O interactions, creating layered sheets in the crystal lattice .

- 4-Methoxyphenyl derivative : Stabilized by C3–H3⋯O3 and C12–H12⋯O2 interactions, forming sheets in the ac plane .

- 4-(Heptyloxy)benzoyloxyphenyl with CF₃ : Exhibits C–H⋯π interactions due to the trifluoromethyl group, leading to dense packing .

- 4-Bromophenyl analog (hypothetical): Expected to mimic the Cl derivative but with slightly stronger van der Waals forces due to Br’s larger atomic radius.

Biological Activity

4-Chlorophenyl 2-oxo-2H-chromene-3-carboxylate (C13H10ClO4) is a compound belonging to the class of chromene derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of 4-chlorophenyl 2-oxo-2H-chromene-3-carboxylate features a chromene core with a chlorophenyl substituent. The presence of the chlorine atom enhances the compound's reactivity and biological activity due to its electron-withdrawing properties. The compound's lipophilicity is influenced by the carboxylate group, which may affect its interaction with biological targets.

Antioxidant Activity

Chromene derivatives, including 4-chlorophenyl 2-oxo-2H-chromene-3-carboxylate, exhibit significant antioxidant properties. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. Research indicates that similar chromene derivatives have shown potent antioxidant activity, which is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Properties

The compound has been studied for its potential anti-inflammatory effects. It has been shown to inhibit phospholipase A2 enzymes, which play a critical role in inflammatory processes. This inhibition suggests that 4-chlorophenyl 2-oxo-2H-chromene-3-carboxylate could be beneficial in treating inflammatory diseases.

Anticancer Activity

Research has highlighted the anticancer potential of chromene derivatives. For instance, studies have demonstrated that certain derivatives can induce apoptosis in cancer cells and inhibit cell proliferation. The mechanisms involve modulation of signaling pathways related to cell survival and death .

The biological activity of 4-chlorophenyl 2-oxo-2H-chromene-3-carboxylate can be attributed to its ability to interact with various molecular targets.

Enzyme Inhibition:

The compound has been shown to inhibit key enzymes involved in inflammatory and cancer pathways. For example, it interacts with cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are crucial in the synthesis of pro-inflammatory mediators .

Molecular Docking Studies:

Molecular docking studies have provided insights into the binding interactions between the compound and its targets. These studies reveal that hydrogen and halogen bonding interactions are significant in enhancing the inhibitory activity against specific enzymes .

Case Studies

Q & A

Q. What is the standard synthetic route for 4-chlorophenyl 2-oxo-2H-chromene-3-carboxylate?

The compound is synthesized via a two-step procedure:

- Step 1: 2-Oxo-2H-chromene-3-carboxylic acid is refluxed with thionyl chloride to form the acyl chloride intermediate.

- Step 2: The acyl chloride is coupled with 4-chlorophenol in methylene chloride using triethylamine as a base. The reaction is refluxed for 6 hours, followed by neutralization, washing, and purification via column chromatography (ethyl acetate/petroleum ether). Crystallization is achieved by slow evaporation of a methylene chloride/methanol mixture .

Q. How is purity assessed during synthesis?

Thin-layer chromatography (TLC) is used to monitor reaction progress. Post-synthesis, purity is confirmed by column chromatography and single-crystal X-ray diffraction (for structural validation). Residual solvents and byproducts are removed via sequential washes with HCl, NaHCO₃, and brine .

Q. What spectroscopic and crystallographic methods confirm the compound’s structure?

- X-ray crystallography reveals bond lengths, angles, and intermolecular interactions (e.g., C–H···O hydrogen bonds with O···H distances of 2.41–2.56 Å) .

- Key metrics : Space group P2₁/c, unit cell parameters (a = 15.7586 Å, β = 113.037°), and a dihedral angle of 22.60° between the coumarin and benzene rings .

Q. What biological activities are associated with this compound?

While direct studies on the title compound are limited, structurally related coumarin derivatives exhibit:

- Anti-inflammatory activity : Inhibition of NF-κB pathway and pro-inflammatory cytokines (e.g., IL-6, TNF-α) .

- Antimicrobial and antitumor effects : Demonstrated in analogs with similar substitution patterns .

Advanced Research Questions

Q. How does the dihedral angle between the coumarin and benzene rings influence molecular packing?

The dihedral angle (22.60°) creates a non-planar conformation, reducing steric hindrance and enabling weak C–H···O hydrogen bonds (Table 1 in ). These interactions stabilize the crystal lattice, as shown in packing diagrams . Computational studies could further explore how angle variations affect solubility or bioactivity.

Q. How are hydrogen atoms treated in crystallographic refinement?

Hydrogen atoms are placed in calculated positions using a riding model, with C–H distances fixed at 0.95 Å and isotropic displacement parameters (Uiso) set to 1.2×Ueq of the parent carbon atoms. This approach balances accuracy and computational efficiency for low-resolution data .

Q. How can researchers resolve contradictions in reported biological data for coumarin derivatives?

- Assay standardization : Compare IC50 values under consistent conditions (e.g., cell lines, concentration ranges).

- Structural nuances : Evaluate substituent effects (e.g., electron-withdrawing groups like Cl vs. OCH3) on activity .

- Purity validation : Ensure compounds are free from byproducts (e.g., unreacted acyl chloride) that may skew results .

Q. What strategies optimize reaction yield and scalability?

- Solvent selection : Use anhydrous methylene chloride to minimize hydrolysis of the acyl chloride intermediate.

- Catalyst tuning : Triethylamine enhances nucleophilicity of 4-chlorophenol during coupling.

- Scale-up considerations : Continuous flow reactors could improve efficiency for large-scale synthesis, as seen in analogous chromene derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.